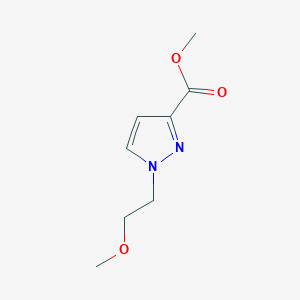

methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

Overview

Description

“Methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in pharmaceutical chemistry and are part of many therapeutic drugs . The “2-methoxyethyl” part suggests the presence of an ether group, which is a common functional group in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, the synthesis of “phenyl ethyl methyl ether (PEME)”, a compound used in the flavor and fragrance industries, involves the use of hazardous and polluting chemicals .Scientific Research Applications

- Hydrogels are three-dimensional network polymers that can retain a large amount of water. Researchers have explored hydrogels for tissue engineering due to their ability to mimic the biphasic natural environment in biological systems. Hydrogels made from 2-methoxyethyl acetate can be tailored to specific properties, such as biocompatibility and biodegradability, making them ideal for scaffolds in tissue regeneration .

- Smart hydrogels respond to external stimuli (e.g., pH, temperature, light) and can release drugs in a controlled manner. 2-methoxyethyl acetate-based hydrogels can be designed as drug carriers, allowing targeted and sustained drug release .

- Researchers have explored 2-methoxyethyl acetate-derived hydrogels for catalytic applications. These hydrogels can encapsulate catalysts and enhance reaction rates. Additionally, nanocomposite hydrogels, incorporating nanoparticles, exhibit improved mechanical properties and catalytic activity .

- 2-methoxyethyl acetate is a precursor for the synthesis of ionic liquids. Researchers have investigated its heat capacity and thermodynamic properties. For instance, the ionic liquid 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate was precisely measured using calorimetry .

- 2-methoxyethyl acetate can be incorporated into polyurethane (PU) structures. Researchers have studied PU materials based on 2-methoxyethyl acrylate, exploring their mechanical and thermal properties. These modified PUs exhibit thermoplastic behavior and can be tailored for specific applications .

- Researchers have used 2-methoxyethyl acetate as a monomer model to evaluate the hydration structure of related polymers, such as poly(2-methoxyethyl acrylate). Understanding hydration interactions is crucial for designing effective biomaterials .

Hydrogel Synthesis and Tissue Engineering

Smart Hydrogels for Drug Delivery

Catalysis and Nanocomposite Hydrogels

Ionic Liquids and Heat Capacity Studies

Polyurethane Modification

Hydration Structure Studies

properties

IUPAC Name |

methyl 1-(2-methoxyethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-12-6-5-10-4-3-7(9-10)8(11)13-2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFZFSNHXXBIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

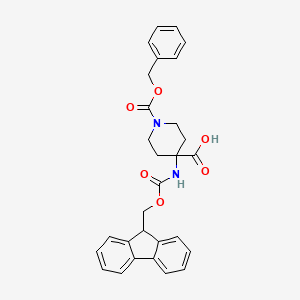

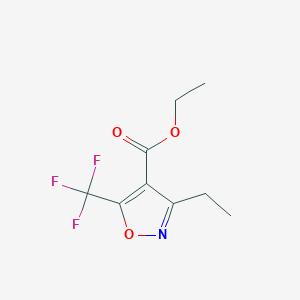

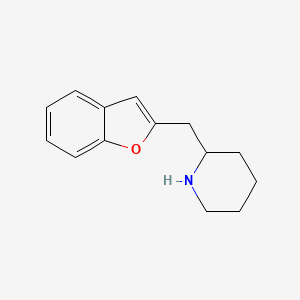

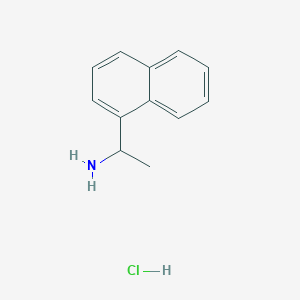

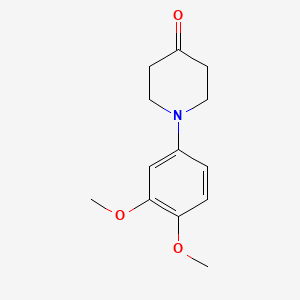

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Methylsulfonyl)benzyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B1647921.png)